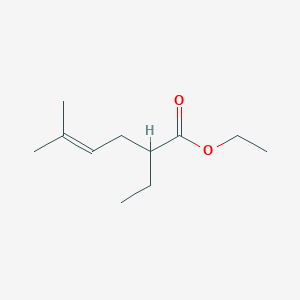![molecular formula C26H49O4- B14324799 3-[(Decyloxy)carbonyl]pentadecanoate CAS No. 111548-14-2](/img/structure/B14324799.png)
3-[(Decyloxy)carbonyl]pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Decyloxy)carbonyl]pentadecanoate is an ester compound derived from pentadecanoic acid and decanol. It is a long-chain fatty acid ester, which is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Decyloxy)carbonyl]pentadecanoate typically involves the esterification of pentadecanoic acid with decanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Decyloxy)carbonyl]pentadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentadecanoic acid and decanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentadecanoic acid and decanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3-[(Decyloxy)carbonyl]pentadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating metabolic diseases and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(Decyloxy)carbonyl]pentadecanoate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can be metabolized by lipases to release pentadecanoic acid and decanol, which can then enter various metabolic pathways.
Signal Transduction: It may influence signal transduction pathways related to lipid metabolism and energy homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Pentadecanoic Acid: A saturated fatty acid with similar metabolic properties.
Decyl Pentadecanoate: Another ester with similar chemical structure but different chain length.
Hexadecanoic Acid Esters: Esters derived from hexadecanoic acid, which have similar chemical properties but different biological activities.
Uniqueness
3-[(Decyloxy)carbonyl]pentadecanoate is unique due to its specific chain length and ester linkage, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in lipid metabolism and potential therapeutic applications.
Propiedades
Número CAS |
111548-14-2 |
|---|---|
Fórmula molecular |
C26H49O4- |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
3-decoxycarbonylpentadecanoate |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-11-13-14-15-17-19-21-24(23-25(27)28)26(29)30-22-20-18-16-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,27,28)/p-1 |
Clave InChI |
SVNVFRVKPLMNFN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(CC(=O)[O-])C(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



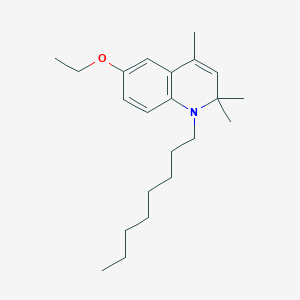
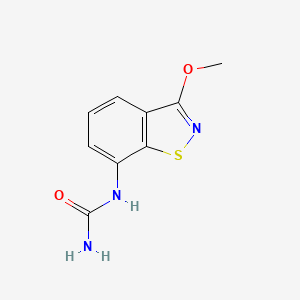
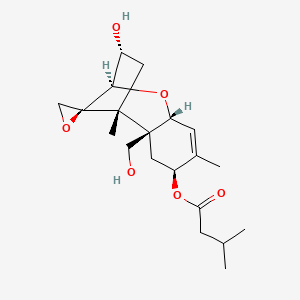
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
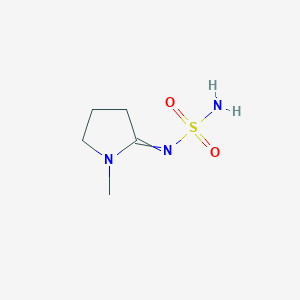

![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
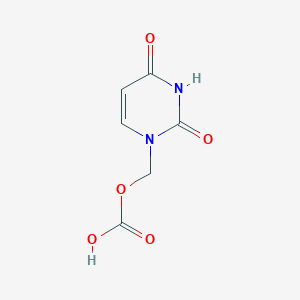


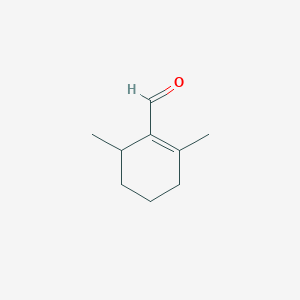
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
